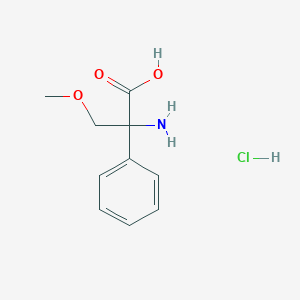

2-Amino-3-methoxy-2-phenylpropanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Amino-3-methoxy-2-phenylpropanoic acid hydrochloride” is a chemical compound with the molecular formula C10H13NO3 . It is also known by its IUPAC name, 2-amino-3-methoxy-2-phenylpropanoic acid .

Molecular Structure Analysis

The molecular structure of “2-Amino-3-methoxy-2-phenylpropanoic acid hydrochloride” can be represented by the InChI code:1S/C10H13NO3.ClH/c1-14-7-10(11,9(12)13)8-5-3-2-4-6-8;/h2-6H,7,11H2,1H3,(H,12,13);1H . This compound has a molecular weight of 195.21 g/mol . Physical And Chemical Properties Analysis

This compound has a molecular weight of 195.21 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 195.08954328 g/mol . The topological polar surface area is 72.6 Ų .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- The compound has been involved in the synthesis of β-hydroxy-α-amino acids, showcasing its utility in the preparation of various diastereoisomers and contributing to the field of asymmetric synthesis. The synthesis process involves intricate steps like aminohydroxylation, epimerisation, and aziridine formation, indicating its role in complex organic transformations (Davies et al., 2013).

Optical Resolution and Chiral Chemistry

- Studies have focused on obtaining optically active forms of related compounds, highlighting the importance of 2-Amino-3-methoxy-2-phenylpropanoic acid hydrochloride in the field of stereochemistry. This includes intricate techniques like optical resolution using specific resolving agents and preferential crystallization, shedding light on its significance in obtaining chiral purity and understanding the racemic structures of related compounds (Shiraiwa et al., 2003; Shiraiwa et al., 2006; Shiraiwa et al., 2007).

Chemo-Enzymatic Routes and Biological Applications

- Research demonstrates the chemo-enzymatic preparation routes for chiral compounds derived from 2-Amino-3-methoxy-2-phenylpropanoic acid hydrochloride, indicating its potential in pharmaceutical applications. This involves using biocatalysts like Porcine pancreas lipase and exploring optimal conditions for enzymatic reactions, signifying its relevance in producing optically pure compounds for medicinal purposes (Zhao et al., 2014; Ezawa et al., 2017).

Neuroprotective and Pharmacological Properties

- Isolated compounds related to 2-Amino-3-methoxy-2-phenylpropanoic acid hydrochloride have shown neuroprotective effects. This highlights its potential in therapeutic applications, especially in protecting against neurodegenerative diseases. The studies involve characterizing phenylpropanoid esters and exploring their protective effects against glutamate-induced neurotoxicity (Kim & Kim, 2000).

Analytical Chemistry and Material Science

- The compound has roles in analytical chemistry, demonstrated through studies on the kinetics of oxidation reactions and molecular structure analysis. This signifies its importance in understanding chemical reaction mechanisms and material properties. The research delves into aspects like the kinetics of oxidation reactions, X-ray photoelectron spectroscopy, and crystal structure analysis, indicating its broad application in scientific research (Mohana & Prasad, 2008; Venkatesan et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

2-amino-3-methoxy-2-phenylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-14-7-10(11,9(12)13)8-5-3-2-4-6-8;/h2-6H,7,11H2,1H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQBRAQPVLQKNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1=CC=CC=C1)(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-methoxy-2-phenylpropanoic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea](/img/structure/B2598393.png)

![methyl 4-(7-(2,5-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate](/img/structure/B2598394.png)

![1-[2-(3,4-Dimethyl-phenoxy)-ethyl]-piperazine](/img/structure/B2598403.png)

![5-(2-chlorophenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2598405.png)

![N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-leucine](/img/structure/B2598408.png)

![(Z)-methyl 2-(6-((3-nitrobenzoyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2598409.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2598410.png)